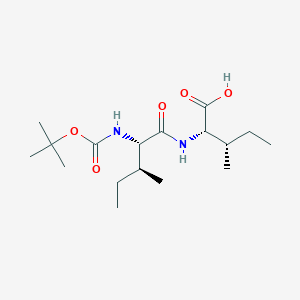![molecular formula C8H14O2S2 B14479297 3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one CAS No. 65550-02-9](/img/structure/B14479297.png)
3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one is an organosulfur compound with a unique structure that includes a cyclopentanone ring substituted with methanesulfinyl and methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with methanesulfinyl and methylsulfanyl reagents under controlled conditions. One common method involves the use of methanesulfonyl chloride and methylthiolate in the presence of a base to introduce the sulfinyl and sulfanyl groups onto the cyclopentanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The sulfinyl and sulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfanyl)cyclopentan-1-one: Similar structure but lacks the methanesulfinyl group.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the cyclopentanone ring.
Uniqueness
3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one is unique due to the presence of both methanesulfinyl and methylsulfanyl groups on a cyclopentanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
65550-02-9 |
|---|---|
Formule moléculaire |
C8H14O2S2 |
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
3-[methylsulfanyl(methylsulfinyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C8H14O2S2/c1-11-8(12(2)10)6-3-4-7(9)5-6/h6,8H,3-5H2,1-2H3 |
Clé InChI |
YKDUHAYJKQNQSH-UHFFFAOYSA-N |
SMILES canonique |
CSC(C1CCC(=O)C1)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



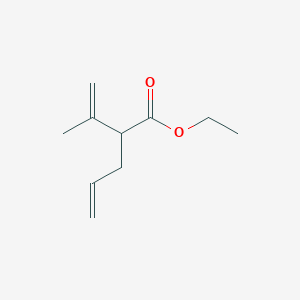
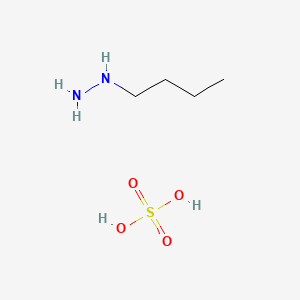
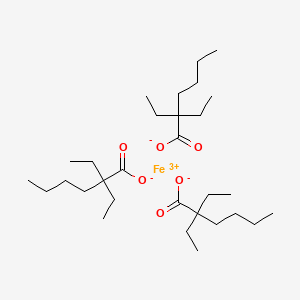
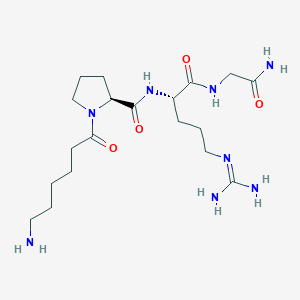

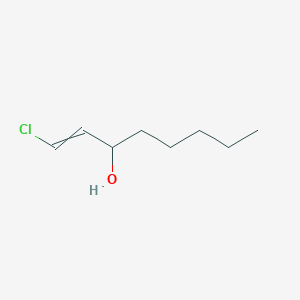
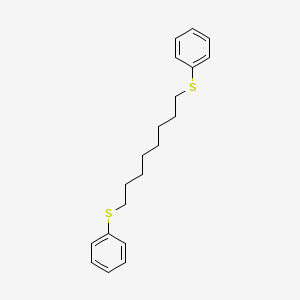
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)
![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)
